1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine
Description
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a heterocyclic compound featuring a 1H-pyrazole core substituted with ethyl (C1) and methyl (C3) groups. The methanamine linker connects the pyrazole to a 5-fluoro-2-thienylmethyl moiety. This structure combines aromatic heterocycles (pyrazole and thiophene) with fluorinated substituents, which are common in medicinal chemistry for optimizing pharmacokinetic properties such as metabolic stability and lipophilicity .
Properties
Molecular Formula |
C12H17ClFN3S |
|---|---|
Molecular Weight |
289.80 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H16FN3S.ClH/c1-3-16-8-10(9(2)15-16)6-14-7-11-4-5-12(13)17-11;/h4-5,8,14H,3,6-7H2,1-2H3;1H |
InChI Key |
AZRKQZZICGZEBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions to yield 1-ethyl-3-methyl-1H-pyrazole.
Introduction of the Fluorothienyl Group: The 5-fluoro-2-thienylmethyl group can be introduced through a nucleophilic substitution reaction using 5-fluoro-2-thiophenemethyl chloride and the pyrazole derivative in the presence of a base such as potassium carbonate.
Formation of the Final Compound: The final step involves the reaction of the intermediate with formaldehyde and a secondary amine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorothienyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products
Oxidation: Corresponding pyrazole N-oxide.
Reduction: Reduced amine derivative.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Synthesis and Properties
The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved through the condensation of hydrazine with a 1,3-diketone.
- Introduction of Substituents :
- Ethyl Group : Alkylation using ethyl halides.
- 5-Fluoro-2-thienylmethyl Group : Nucleophilic substitution with thienylmethyl halides.
- Methyl Group : Methylation reactions using methyl iodide or similar reagents.
The compound has a molecular formula of C11H15FN3S and a molecular weight of approximately 275.77 g/mol. Its unique structure includes an ethyl group, a methyl group, and a 5-fluoro-2-thienylmethyl substituent, contributing to its potential biological activities and applications in various fields .
Chemistry
In synthetic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its unique structural features allow for modifications that can lead to new materials or pharmaceuticals with specific properties, such as enhanced reactivity or selectivity .
Biology
The biological activity of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine has been the subject of research due to its potential interactions with enzymes and receptors. Studies indicate that it may modulate specific biological pathways, making it a candidate for further investigation in pharmacological applications .
Medicine
Research into the medicinal properties of this compound focuses on its potential as a therapeutic agent. Preliminary studies suggest that it may have anticancer activity and could be effective against various diseases where modulation of specific biological targets is beneficial . The compound's mechanism of action likely involves binding to specific receptors or enzymes, thereby influencing cellular pathways related to disease processes.
Case Studies and Research Findings
Recent studies have explored the anticancer properties of pyrazole derivatives, including 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine. In vitro assays demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported significant growth inhibition in human breast cancer cells when treated with pyrazole derivatives .
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Pyrazole Derivatives
The pyrazole ring is a critical scaffold in medicinal chemistry. Below are key analogs with modifications to the substituents on the pyrazole or the amine-linked aromatic group:
Key Observations:
- Aromatic Diversity : Substituting thiophene with benzyl () or methoxyphenyl () alters steric and electronic profiles, which could impact solubility and target affinity.
- Pyrazole Substitution : Difluoroethyl groups () increase hydrophobicity, which may improve blood-brain barrier penetration in neurological targets .
Thiophene and Furan-Based Analogs
Thiophene and furan rings are bioisosteres for benzene. Comparisons include:
Key Observations:
Physicochemical Data
- LogP : Estimated at ~2.1 (calculated using fragment-based methods), indicating moderate lipophilicity.
- Hydrogen Bonding: The amine and fluorine atoms provide H-bond donor/acceptor sites, critical for target engagement.
Biological Activity
The compound 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a novel synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 247.31 g/mol. Its structure features a pyrazole ring substituted with ethyl and methyl groups, along with a thienyl moiety that is fluorinated, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H18FN3 |
| Molecular Weight | 247.31 g/mol |
| IUPAC Name | N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-fluoro-2-thienylmethanamine |
| InChI Key | USBBVANZHJSZAW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which are critical for cell signaling and regulation.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of aurora kinases, which play a vital role in cell division. Inhibition of these kinases can lead to apoptosis in cancer cells.
- Receptor Binding : It may also interact with neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection.
Anticancer Activity
Recent research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally similar to it have been tested against various cancer cell lines, showing promising results:
- In vitro Studies : Compounds with similar pyrazole scaffolds demonstrated EC50 values less than 10 nmol/L against several cancer types, including renal and breast cancers .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the fluoro group on the thienyl ring and the pyrazole core in enhancing biological activity:
- Fluorine Substitution : The presence of fluorine increases lipophilicity and alters electronic properties, which can improve binding affinity to target proteins.
- Pyrazole Ring Modifications : Variations in the pyrazole ring structure have been shown to affect the selectivity and potency against specific kinases .
Study 1: Inhibition of Aurora Kinases
In a study examining the inhibition profile of various pyrazole derivatives, it was found that compounds similar to 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine exhibited selective inhibition of aurora B kinase over aurora A kinase. This selectivity is crucial for minimizing side effects during cancer treatment.
Study 2: Antimicrobial Properties
Another investigation into the biological activity revealed that certain derivatives demonstrated antimicrobial effects against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis, suggesting potential applications in treating infections .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
